molecular formula C13H14N4O3 B12215461 5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B12215461
M. Wt: 274.28 g/mol
InChI Key: WPYOWUYMJTXVDR-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a heterocyclic compound that features a unique combination of a pyrrolo[3,4-d][1,2,3]triazole core with a methoxyethyl and phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves a multi-step processThe reaction conditions often require the use of catalysts such as copper(I) iodide and bases like triethylamine to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-1,2,3-triazole-4-carboxamide
  • 4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxybenzaldehyde
  • 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and bioavailability, while the phenyl group contributes to its stability and binding affinity.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

5-(2-methoxyethyl)-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C13H14N4O3/c1-20-8-7-16-12(18)10-11(13(16)19)17(15-14-10)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3

InChI Key

WPYOWUYMJTXVDR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2C(C1=O)N(N=N2)C3=CC=CC=C3

Origin of Product

United States

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